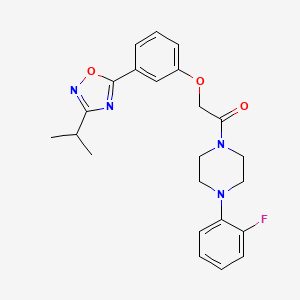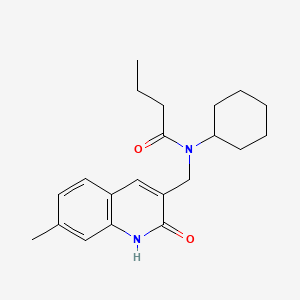
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide, also known as CQNB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound belongs to the class of quinuclidine derivatives and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide acts as a competitive antagonist of muscarinic acetylcholine receptors, preventing the binding of acetylcholine to these receptors. This results in the inhibition of downstream signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been shown to exhibit various biochemical and physiological effects, including the inhibition of smooth muscle contraction, the reduction of heart rate, and the inhibition of glandular secretion. It has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has several advantages for lab experiments, including its high affinity and selectivity for muscarinic acetylcholine receptors, making it a useful tool for studying these receptors. However, its limited solubility in water can pose challenges for certain experiments, and its potential toxicity must be taken into consideration.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide, including the development of novel analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its potential as a tool for studying muscarinic acetylcholine receptors. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective effects and to assess its potential toxicity in vivo.
Synthesemethoden
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide involves the reaction of 2-hydroxy-7-methylquinoline with cyclohexylisocyanide and butyric anhydride in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit high affinity and selectivity for muscarinic acetylcholine receptors, making it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-7-20(24)23(18-8-5-4-6-9-18)14-17-13-16-11-10-15(2)12-19(16)22-21(17)25/h10-13,18H,3-9,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEANYLBXDNYTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

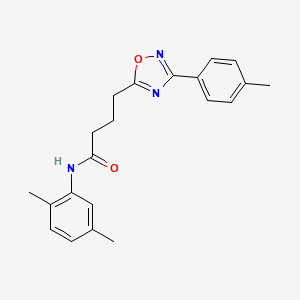

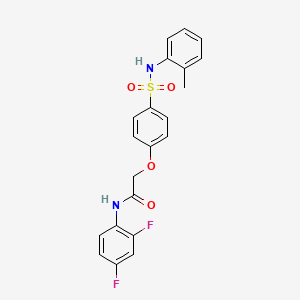

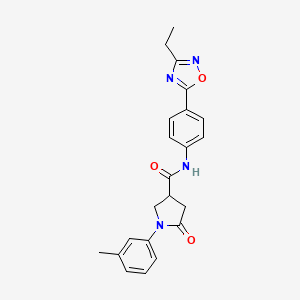
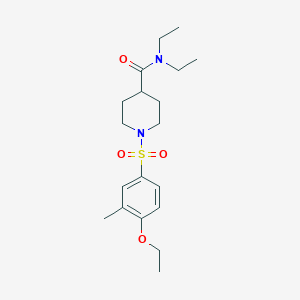
![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)
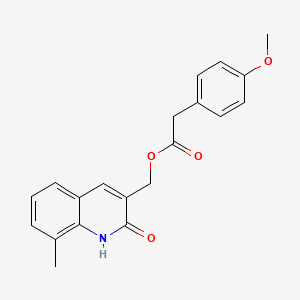
![N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684167.png)



![2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7684198.png)
